4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide
Description
4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorine atom, a methylphenyl group, an oxadiazole ring, and a sulfonamide group
Properties
Molecular Formula |
C19H18FN3O3S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-3-11-23(27(24,25)17-9-7-16(20)8-10-17)13-18-21-19(22-26-18)15-6-4-5-14(2)12-15/h3-10,12H,1,11,13H2,2H3 |
InChI Key |
QNVKWUGVAGKZEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonamide Formation: This involves the reaction of a sulfonyl chloride with an amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the sulfonamide group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of infections or inflammatory conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, disrupting normal cellular processes. The fluorine atom and sulfonamide group are likely key to its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-YNYL)BENZENE-1-SULFONAMIDE
- 4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
Uniqueness
The unique combination of the fluorine atom, oxadiazole ring, and sulfonamide group in 4-FLUORO-N-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE sets it apart from similar compounds. This structure may confer unique reactivity and biological activity, making it a valuable compound for further research and development.
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